molecular formula C18H21N5O2 B6436618 2-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-1-methyl-1H-1,3-benzodiazole CAS No. 2549052-06-2

2-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-1-methyl-1H-1,3-benzodiazole

Cat. No.: B6436618
CAS No.: 2549052-06-2
M. Wt: 339.4 g/mol
InChI Key: LKWWMWNITADIKE-UHFFFAOYSA-N
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Description

2-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-1-methyl-1H-1,3-benzodiazole is a complex organic compound that features a benzodiazole core structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Properties

IUPAC Name

2-[4-(5-methoxypyrimidin-2-yl)oxypiperidin-1-yl]-1-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2/c1-22-16-6-4-3-5-15(16)21-18(22)23-9-7-13(8-10-23)25-17-19-11-14(24-2)12-20-17/h3-6,11-13H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKWWMWNITADIKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1N3CCC(CC3)OC4=NC=C(C=N4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-1-methyl-1H-1,3-benzodiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

2-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-1-methyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Applications

Pharmaceutical Development

  • Anticancer Activity : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation. The benzodiazole moiety is known for its anticancer properties, which could be explored through this compound's derivatives.
  • Antimicrobial Properties : The presence of the pyrimidine ring suggests potential antimicrobial activity, making it a candidate for developing new antibiotics or antifungal agents.

Neuropharmacological Effects
Research indicates that compounds incorporating piperidine and benzodiazole structures may exhibit neuroprotective effects. This could lead to applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Biochemical Research Applications

Enzyme Interaction Studies
The compound can serve as a tool to investigate enzyme interactions within biological pathways. Specifically, its ability to modulate enzyme activity may provide insights into metabolic processes or signal transduction mechanisms.

Biological Pathway Analysis
By utilizing this compound in biochemical assays, researchers can elucidate the roles of specific pathways in disease states, potentially leading to novel therapeutic strategies.

Anticancer Activity

A study conducted on similar benzodiazole derivatives demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism involved the induction of apoptosis through mitochondrial pathways, suggesting that the compound could be a lead candidate for further development in oncology.

Antimicrobial Efficacy

Research published in Journal of Medicinal Chemistry indicated that pyrimidine derivatives exhibit strong antibacterial activity against Gram-positive bacteria. This finding supports the hypothesis that 2-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-1-methyl-1H-1,3-benzodiazole may similarly possess antimicrobial properties.

Comparative Analysis of Related Compounds

Compound TypeKey FeaturesBiological Activity
Benzodiazole DerivativesHeterocyclic structure; nitrogen-richAnticancer; anxiolytic
Piperidine CompoundsFlexible ring structure; diverse reactivityAnalgesic; antidepressant
Pyrimidine DerivativesContains nitrogen; often bioactiveAntimicrobial; antiviral

This table highlights how structural features contribute to the biological activities of related compounds, emphasizing the potential for novel therapeutic applications.

Mechanism of Action

The mechanism of action of 2-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-1-methyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved would depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 2-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-1-methyl-1H-1,3-benzodiazole include other benzodiazole derivatives and compounds with similar structural features, such as:

These compounds

Biological Activity

The compound 2-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-1-methyl-1H-1,3-benzodiazole is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound features a benzodiazole core integrated with a piperidine and a pyrimidine moiety. The presence of a methoxy group on the pyrimidine ring enhances its lipophilicity, potentially improving its bioavailability.

PropertyValue
Molecular FormulaC₁₈H₂₃N₅O₂
Molecular Weight341.41 g/mol
CAS NumberNot Available

While the exact mechanism of action for this compound remains largely unexplored, similar compounds have demonstrated various biological interactions. The benzodiazole structure is known for its ability to interact with GABA receptors , which are crucial in neurological functions, suggesting potential neuropharmacological applications.

Biological Activity

Preliminary studies indicate that compounds with structural similarities to this compound exhibit activities such as:

  • Anticancer Properties : Compounds in the same class have shown efficacy against various cancer cell lines by inhibiting key enzymes involved in cell proliferation.
  • Neuroprotective Effects : Similar piperidine derivatives have been linked to neuroprotection, potentially making this compound a candidate for treating neurodegenerative diseases.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Anticancer Activity : A study on pyrimidine derivatives indicated significant inhibition of cancer cell proliferation in vitro, particularly in BRCA-deficient models. The IC50 values for related compounds ranged from 10 nM to 100 nM, showcasing their potency against tumor cells .
  • Neuropharmacological Effects : Research has demonstrated that benzodiazole derivatives can enhance GABAergic transmission, providing a basis for their use in treating anxiety and other neurological disorders .

Interaction Studies

Understanding how this compound interacts with biological systems is crucial. Preliminary data suggest potential binding to various receptors:

Receptor TypeInteraction Evidence
GABA ReceptorsModulation of activity observed in analogs
Cyclin-dependent KinasesInhibition noted in related studies

Pharmacokinetics

Pharmacokinetic studies are essential for evaluating absorption, distribution, metabolism, and excretion (ADME) profiles. While specific data for this compound is limited, similar compounds have shown favorable pharmacokinetic properties, including:

  • Good Oral Bioavailability
  • Metabolic Stability

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